molecular formula C14H14CaO10S2 B095294 Calcium bis[(2-hydroxyphenoxy)methanesulfonate] CAS No. 17139-96-7

Calcium bis[(2-hydroxyphenoxy)methanesulfonate]

Cat. No.: B095294
CAS No.: 17139-96-7
M. Wt: 446.5 g/mol
InChI Key: MEZXBUZDQNVOBE-UHFFFAOYSA-L
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Description

Calcium bis[(2-hydroxyphenoxy)methanesulfonate] is a chemical compound of significant interest in biochemical and pharmacological research, particularly for studies investigating calcium-dependent signaling pathways and cellular processes. The core structure of the compound features a methanesulfonate group linked to a 2-hydroxyphenoxy moiety, which is coordinated with a calcium ion. Researchers value this compound for its potential to modulate biological systems where calcium ions (Ca²⁺) act as crucial secondary messengers, a role first established in muscle function studies in the 19th century and now a cornerstone of cellular signaling understanding . In vascular smooth muscle (VSM) and other cell types, agonist-induced activation of phospholipase C (PLC) leads to the hydrolysis of membrane phospholipids, generating inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) . IP₃ triggers a rapid release of Ca²⁺ from intracellular stores in the sarcoplasmic reticulum (SR), causing a swift increase in cytosolic Ca²⁺ concentration ([Ca²⁺]c) . This Ca²⁺ then binds to calmodulin (CaM) to form a Ca²⁺-CaM complex, which activates myosin light chain (MLC) kinase, leading to MLC phosphorylation and interaction with actin . Researchers can use this compound to probe the intricacies of this pathway and other Ca²⁺-mediated events. Furthermore, the DAG produced alongside IP₃ remains in the plasma membrane and serves as a potent activator for various isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases classified into conventional (Ca²⁺-dependent), novel (Ca²⁺-independent), and atypical forms . Activated PKC translocates to specific cellular locations via receptors for activated C kinase (RACKs), where it phosphorylates downstream targets, influencing processes from neuronal excitability to gene expression . The compound's potential bioactivity may also be explored in the context of its chalcone-like structure, as chalcones are known for a wide range of pharmacological applications, including serving as enzyme inhibitors and possessing anti-inflammatory and antimicrobial properties . The presence of the hydroxyphenoxy group may contribute to its reactivity and interaction with biological targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should conduct all necessary safety assessments and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

calcium;(2-hydroxyphenoxy)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O5S.Ca/c2*8-6-3-1-2-4-7(6)12-5-13(9,10)11;/h2*1-4,8H,5H2,(H,9,10,11);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZXBUZDQNVOBE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCS(=O)(=O)[O-].C1=CC=C(C(=C1)O)OCS(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14CaO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647790
Record name Calcium bis[(2-hydroxyphenoxy)methanesulfonate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17139-96-7
Record name Calcium bis[(2-hydroxyphenoxy)methanesulfonate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Calcium bis[(2-hydroxyphenoxy)methanesulfonate] typically involves the reaction of 2-hydroxyphenol with methanesulfonyl chloride to form 2-hydroxyphenoxy methanesulfonate. This intermediate is then reacted with calcium chloride to yield the final product. The reaction conditions often require a controlled temperature and pH to ensure the purity and yield of the compound. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to produce the compound in bulk quantities .

Chemical Reactions Analysis

Calcium bis[(2-hydroxyphenoxy)methanesulfonate] undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Scientific Research Applications

Calcium bis[(2-hydroxyphenoxy)methanesulfonate] has been investigated for multiple applications:

Chemistry

  • Reagent in Organic Synthesis : It serves as a reagent in various organic reactions, facilitating the synthesis of complex molecules.
  • Catalyst : The compound is utilized as a catalyst in chemical reactions, enhancing reaction rates and selectivity.

Biology

  • Biochemical Probes : The compound is used to study calcium signaling pathways due to its ability to modulate calcium levels within cells.
  • Therapeutic Potential : Research is ongoing into its potential use in treating diseases associated with calcium dysregulation, such as cardiovascular disorders.

Medicine

  • Anti-Cancer Properties : Preliminary studies suggest that Calcium bis[(2-hydroxyphenoxy)methanesulfonate] may influence cell signaling pathways involved in cancer cell proliferation and apoptosis, indicating potential anti-cancer properties.

Study on Vascular Smooth Muscle Cells

A study demonstrated that treatment with Calcium bis[(2-hydroxyphenoxy)methanesulfonate] resulted in enhanced contractility of rat aorta smooth muscle cells, indicating its role as a modulator of calcium-dependent contraction mechanisms.

Cancer Research

Research has indicated that Calcium bis[(2-hydroxyphenoxy)methanesulfonate] may have anti-cancer properties by influencing signaling pathways related to cell proliferation and apoptosis. Further investigations are needed to elucidate these effects fully.

Mechanism of Action

The mechanism of action of Calcium bis[(2-hydroxyphenoxy)methanesulfonate] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenolic groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The methanesulfonate moiety may also play a role in the compound’s solubility and bioavailability, influencing its overall effect .

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structure includes a calcium ion coordinated to two (2-hydroxyphenoxy)methanesulfonate anions. Key comparison points with similar compounds include:

Calcium Gluconate (CAS 299-28-5)
  • Structure : Calcium salt of gluconic acid, a sugar acid derivative with hydroxyl groups .
  • Molecular Formula : C₁₂H₂₂CaO₁₄.
  • Solubility: Highly water-soluble (~3.3 g/100 mL at 25°C), making it suitable for intravenous calcium supplementation.
  • Applications : Widely used in medicine for treating hypocalcemia and as a stabilizer in pharmaceuticals.
  • Stability : Stable under physiological conditions but degrades in acidic environments.

Comparison: Unlike calcium gluconate, the target compound’s phenolic group may reduce solubility but enhance antioxidant or metal-chelating properties. The sulfonate group likely improves thermal stability compared to gluconate’s carboxylate.

Calcium Dihydrogen Phosphate (CAS 7758-23-8)
  • Structure : Calcium salt of phosphoric acid (Ca(H₂PO₄)₂) .
  • Molecular Formula : CaH₄P₂O₈.
  • Solubility : Moderately soluble in water (~1.8 g/100 mL at 20°C).
  • Applications : Used in fertilizers, food additives (leavening agent), and dental products.
  • Stability : Hygroscopic and prone to hydrolysis in moist conditions.

Comparison: The sulfonate group in the target compound may confer higher solubility in organic solvents compared to phosphate salts. Additionally, the aromatic phenolic group could enable applications in specialty chemicals or polymer stabilization.

Sodium Hydroxymethanesulfonate (CAS 552-41-0)
  • Structure : Sodium salt of hydroxymethanesulfonic acid .
  • Molecular Formula : CH₃NaO₄S.
  • Solubility : Highly water-soluble (>50 g/100 mL).
  • Applications : Used in electroplating, detergents, and as a reducing agent.
  • Stability : Resistant to oxidation due to the sulfonate group.

The phenolic moiety in the target compound adds UV absorption capabilities, unlike the simpler hydroxymethanesulfonate.

Research Findings and Environmental Considerations

  • Methanesulfonate Derivatives : Methanesulfonate (MSA), a related compound, is a biomarker for oceanic dimethylsulfide (DMS) emissions and atmospheric oxidation processes . This suggests that the target compound’s sulfonate group may participate in environmental redox cycles.
  • Chelation Potential: The phenolic hydroxyl group in the target compound could enhance metal-binding efficiency compared to gluconate or phosphate salts, making it useful in wastewater treatment or catalysis.
  • Safety Profile : Sulfonates like sodium hydroxymethanesulfonate are generally low-toxicity, but calcium salts may pose handling challenges due to dust formation (similar to cobalt(II) hydroxide, which requires protective measures) .

Biological Activity

Calcium bis[(2-hydroxyphenoxy)methanesulfonate] is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research and medicine.

Chemical Structure and Properties

Calcium bis[(2-hydroxyphenoxy)methanesulfonate] is a calcium salt of a bis(2-hydroxyphenoxy) methanesulfonic acid. The compound features two 2-hydroxyphenoxy groups attached to a central methanesulfonate moiety, which contributes to its solubility and reactivity in biological systems. The presence of phenolic groups allows for hydrogen bonding, which is crucial for its interaction with various biological targets.

The biological activity of Calcium bis[(2-hydroxyphenoxy)methanesulfonate] is primarily attributed to its ability to modulate calcium signaling pathways. It interacts with specific enzymes and receptors, influencing their activity through several mechanisms:

  • Calcium Modulation : The compound enhances calcium uptake and release from cellular stores, impacting muscle contraction and vascular smooth muscle function. Studies indicate that it may influence the activity of protein kinase C (PKC), a key regulator in vascular smooth muscle contraction .
  • Enzyme Interaction : Calcium bis[(2-hydroxyphenoxy)methanesulfonate] can act as an inhibitor or activator of various enzymes involved in metabolic pathways, potentially altering the biochemical landscape within cells.

1. Vascular Smooth Muscle Function

Research has highlighted the role of calcium in regulating vascular smooth muscle (VSM) contraction. Calcium bis[(2-hydroxyphenoxy)methanesulfonate] has been investigated for its effects on VSM tone and contraction mechanisms. Increased PKC activity associated with calcium signaling has been linked to vascular disorders such as hypertension .

2. Therapeutic Potential

The compound has been explored for its therapeutic potential in treating diseases related to calcium dysregulation. Its ability to modulate intracellular calcium levels suggests potential applications in conditions such as heart failure and vascular diseases .

Case Studies

Several studies have investigated the effects of Calcium bis[(2-hydroxyphenoxy)methanesulfonate] on cellular models:

  • Study on Vascular Smooth Muscle Cells : A study demonstrated that treatment with the compound resulted in enhanced contractility of rat aorta smooth muscle cells, indicating its role as a modulator of calcium-dependent contraction mechanisms .
  • Cancer Research : Preliminary findings suggest that Calcium bis[(2-hydroxyphenoxy)methanesulfonate] may have anti-cancer properties by influencing cell signaling pathways involved in proliferation and apoptosis .

Applications in Research

Calcium bis[(2-hydroxyphenoxy)methanesulfonate] serves multiple roles in scientific research:

  • Biochemical Probes : Due to its ability to interact with calcium channels and receptors, it is used as a probe in molecular biology studies to understand calcium signaling pathways.
  • Therapeutic Research : Its potential for treating cardiovascular diseases has led to investigations into its efficacy as a therapeutic agent in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Calcium bis[(2-hydroxyphenoxy)methanesulfonate] with high purity?

  • Methodology : Utilize a two-step synthesis: (1) React 2-hydroxyphenoxy methanesulfonic acid with calcium hydroxide under controlled pH (8–10) in aqueous medium. (2) Purify via recrystallization from ethanol-water mixtures. Monitor purity using HPLC with UV detection (λ = 254 nm) and confirm calcium content via EDTA titration .
  • Key Considerations : Ensure stoichiometric excess of calcium hydroxide to avoid residual sulfonic acid. Thermal gravimetric analysis (TGA) can identify hydrate formation, a common impurity in calcium salts .

Q. How can researchers validate the structural integrity of Calcium bis[(2-hydroxyphenoxy)methanesulfonate]?

  • Methodology : Combine spectroscopic techniques:

  • FT-IR : Confirm sulfonate (S=O stretching at 1180–1250 cm⁻¹) and phenolic O-H (broad peak ~3400 cm⁻¹).
  • NMR : Use 1^{1}H NMR to resolve aromatic protons (δ 6.8–7.2 ppm) and 13^{13}C NMR for sulfonate carbon (δ 50–55 ppm).
  • XRD : Compare diffraction patterns with computational models (e.g., density functional theory) to verify crystal structure .

Q. What are the critical stability parameters for storing Calcium bis[(2-hydroxyphenoxy)methanesulfonate] in laboratory settings?

  • Methodology : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC for sulfonate ester hydrolysis or calcium carbonate formation. Store in airtight containers with desiccants (silica gel) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for Calcium bis[(2-hydroxyphenoxy)methanesulfonate] across solvents?

  • Methodology : Systematically test solubility in aprotic (DMSO, DMF) and protic solvents (water, ethanol) using the shake-flask method. Measure saturation concentrations via UV-Vis spectroscopy at λmax (determined experimentally). Account for temperature dependence (e.g., Van’t Hoff analysis) and ionic strength effects using the Setschenow equation .
  • Data Reconciliation : Cross-validate with computational solubility prediction tools (e.g., COSMO-RS) to identify outliers caused by polymorphic forms .

Q. What experimental designs are optimal for studying the compound’s chelation behavior with transition metals?

  • Methodology : Use isothermal titration calorimetry (ITC) to quantify binding constants (Ka) with metals like Fe³⁺ or Cu²⁺. Complement with UV-Vis titration to monitor ligand-to-metal charge transfer bands. For structural insights, employ X-ray absorption spectroscopy (XAS) to probe coordination geometry .

Q. How can researchers elucidate the degradation pathways of Calcium bis[(2-hydroxyphenoxy)methanesulfonate] under oxidative conditions?

  • Methodology : Expose the compound to H2O2/UV light and analyze products via LC-MS/MS. Identify intermediates like 2-hydroxyphenoxy methanesulfonic acid (m/z 231) and calcium sulfite (via ion chromatography). Use DFT calculations to map radical-mediated cleavage pathways .

Methodological Notes

  • Analytical Cross-Validation : Always pair techniques (e.g., NMR + XRD) to mitigate instrument-specific artifacts .
  • Synthetic Reproducibility : Document reaction parameters (pH, temperature) meticulously, as calcium salts are sensitive to kinetic vs. thermodynamic crystallization pathways .

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